molecular formula C21H15ClO B12970094 9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran

9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran

Cat. No.: B12970094
M. Wt: 318.8 g/mol
InChI Key: ASRBGWBQGKUHQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran typically involves multi-step organic reactions. One common method includes the chlorination of 7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures .

Scientific Research Applications

9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran involves its interaction with specific molecular targets and pathways. The chlorine atom and the fused ring system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-7H-fluoreno[4,3-b]benzofuran: Lacks the chlorine atom, leading to different reactivity and applications.

    9-Bromo-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.

    7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran: Contains additional phenyl groups, leading to different electronic properties .

Uniqueness

This makes it a valuable compound for specific research and industrial purposes .

Properties

Molecular Formula

C21H15ClO

Molecular Weight

318.8 g/mol

IUPAC Name

9-chloro-7,7-dimethylfluoreno[4,3-b][1]benzofuran

InChI

InChI=1S/C21H15ClO/c1-21(2)16-10-9-14-13-5-3-4-6-18(13)23-20(14)19(16)15-8-7-12(22)11-17(15)21/h3-11H,1-2H3

InChI Key

ASRBGWBQGKUHQL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C1C=C(C=C3)Cl)C4=C(C=C2)C5=CC=CC=C5O4)C

Origin of Product

United States

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